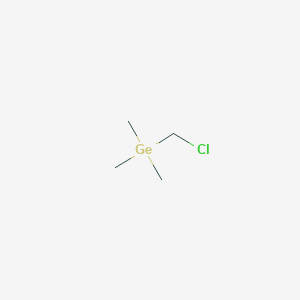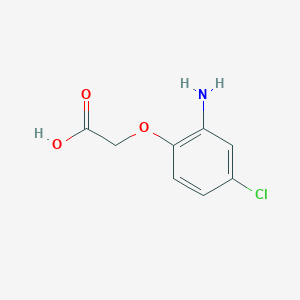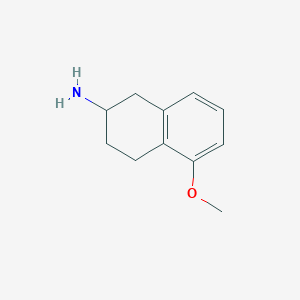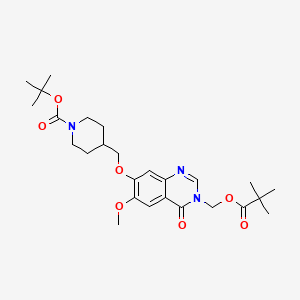
Chloromethyltrimethylgermane
カタログ番号 B1609857
CAS番号:
5830-55-7
分子量: 167.21 g/mol
InChIキー: ZKNHDYVIBKUBQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Applications
- Silicon Synthesis : Chloromethyltrimethylgermane plays a role in silicon synthesis. For instance, treatment of chloromethyltrimethylsilane with sec-BuLi in THF at -78° produces chloromethyl(tri-methylsilyl)lithium, which when treated with aldehydes and ketones, yields homologated aldehydes (Burford, Cooke, Roy, & Magnus, 1983).
- Trichlorosilylation of Chlorogermanes : Chloromethyltrimethylgermane reacts with trichlorosilane and triethylamine, leading to the formation of trichlorosilylgermanes and branched stannylsilanes. These reactions are key in developing novel solid compounds and understanding the constitution of complex chemical structures (Müller, Mont, Ruthe, Jones, & Marsmann, 1999).
Environmental and Analytical Chemistry
- Micellization and Catalytic Activity : The kinetic study of basic hydrolysis of ethyl p-nitrophenyl chloromethyl phosphonate reveals insights into the structural behavior and catalytic activity of specific micellar systems. Chloromethyltrimethylgermane-related compounds play a role in understanding these processes (Zakharova, Valeeva, Zakharov, Ibragimova, Kudryavtseva, & Harlampidi, 2003).
- Sample Preparation in Water Samples : A method involving surfactant-assisted dispersive liquid-liquid microextraction, with compounds related to Chloromethyltrimethylgermane, enhances the extraction and determination of environmental contaminants in water samples (Moradi, Yamini, Esrafili, & Seidi, 2010).
Industrial and Material Science
- Enhanced Reduction of Contaminants : Research on combining reduction materials with sorption materials, such as surfactant-modified zeolite and zerovalent iron, has shown enhanced removal of contaminants like chromate and perchloroethylene from water. Chloromethyltrimethylgermane-related compounds contribute to these advances in water treatment technology (Li, Jones, Bowman, & Helferich, 1999).
- Anion Exchange Membrane Development : The development of anion exchange membranes using chlorotrimethylsilane, a compound related to Chloromethyltrimethylgermane, facilitates phosphoric acid concentration and purification processes in electro-electrodialysis. This research contributes to advancing membrane technology for industrial applications (Duan, Wang, Wang, Xie, Zhou, & Ye, 2018).
Textile Industry
- Reactive Dyeing of Cotton : Chloromethyltrimethylgermane-related compounds are used in the textile industry, such as in the cationization of cotton fabric to improve dyeability and fastness properties. This process demonstrates the role of these compounds in enhancing textile dyeing techniques (Montazer, Malek, & Rahimi, 2007).
Photochemical Studies
- Direct Observation of Germyl Radicals : Studies involving germyl ketones and laser-photolysis techniques have enabled direct observation of germyl radicals. Chloromethyltrimethylgermane and its derivatives play a significant role in these photochemical studies, contributing to the understanding of radical behaviors (Mochida, Ichikawa, Okui, Sakaguchi, & Hayashi, 1985).
Agricultural Chemistry
- Pesticide Exposure and Neurobehavioral Performance : Research on organophosphorus pesticide exposure, including chlorpyrifos which is related to Chloromethyltrimethylgermane, highlights the impact of such substances on neurobehavioral performance in adolescents. This study is crucial for understanding the occupational hazards in agricultural settings (Rohlman, Ismail, Rasoul, Bonner, Hendy, Mara, Wang, Olson, 2016).
Safety and Hazards
特性
IUPAC Name |
chloromethyl(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNHDYVIBKUBQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClGe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463651 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5830-55-7 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Methylenemorpholin-4-ium chloride
52853-19-7
2-(2-Amino-4-chlorophenoxy)acetic acid
52298-23-4
1-Benzyl-2-oxopiperidin-3-yl acetate
614754-21-1





![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)


![1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride](/img/structure/B1609785.png)




